N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a piperidine ring, a thiophene moiety, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom on the benzyl ring with a methylthio group, often using methylthiol as the reagent.
Attachment of the Thiophene Moiety: This is typically done through a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative.
Formation of the Oxalamide Group: The final step involves the reaction of the intermediate compound with oxalyl chloride to form the oxalamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine structure.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperidine and thiophene derivatives with biological systems.
Mechanism of Action
The mechanism of action of N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins. The oxalamide group can form hydrogen bonds with various biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide: shares similarities with other piperidine and thiophene derivatives, such as:
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, which can result in unique biological and chemical properties not seen in simpler compounds.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S2/c1-27-19-7-3-2-5-17(19)15-24-10-8-16(9-11-24)13-22-20(25)21(26)23-14-18-6-4-12-28-18/h2-7,12,16H,8-11,13-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYYDKZCTKDZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.